molecular formula C13H11ClN4 B1462596 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100726-45-2

4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1462596
CAS No.: 100726-45-2
M. Wt: 258.7 g/mol
InChI Key: YLKAKKKLSJQZEJ-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4th position, a methyl group at the 6th position, and a p-tolyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with p-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the p-tolyl group.

    6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom.

    4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methyl group.

Uniqueness

4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of all three substituents (chlorine, methyl, and p-tolyl groups) on the pyrazolo[3,4-d]pyrimidine core. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-6-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-3-5-10(6-4-8)18-13-11(7-15-18)12(14)16-9(2)17-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKAKKKLSJQZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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